molecular formula C17H19ClN4O2S B2434641 8-(Butan-2-ylthio)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 313470-81-4

8-(Butan-2-ylthio)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione

Cat. No. B2434641
CAS RN: 313470-81-4
M. Wt: 378.88
InChI Key: HWJUDZZLUIULRG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system. The butan-2-ylthio and 4-chlorophenylmethyl groups would be attached to the purine core at specific positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic purine core could contribute to its stability and the polar groups could influence its solubility .

Scientific Research Applications

Synthesis Techniques

  • A new synthesis method for derivatives related to the compound was developed, as reported in a study on the synthesis of 7-Methyl-8-Oxoguanosine (Kini, Hennen, & Robins, 1987).
  • Another study detailed a new approach for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, which could be relevant to the synthesis of compounds similar to the one (Yin et al., 2008).

Chemical Reactions and Properties

  • Research on the synthesis of 4- and 5-disubstituted 1-benzylimidazoles provided insights into the chemical reactions and properties of similar purine analogs, which may be relevant to understanding the behavior of the compound (Alves, Proença, & Booth, 1994).
  • A study on the ring cleavage reaction of 1,3-Oxazine-2,4(3H)-dione derivatives, including derivatives with a 4-chlorophenyl group, offers insights into the reactivity and potential applications of similar compounds (Kinoshita et al., 1989).

Pharmacological Applications

  • In the context of pharmacology, a study on antitumor evaluation and molecular docking of substituted 2-benzylidenebutane-1,3-dione, 2-hydrazonobutane-1,3-dione, and trifluoromethyl-1H-pyrazole analogues might provide insights into potential therapeutic applications of related compounds (Al-Suwaidan et al., 2015).

Molecular Structure and Polymorphism

  • A study on the polymorphism of bis-hydrazone compounds, including butane-2,3-dione derivatives, provides insights into the structural properties and polymorphic behavior of similar molecular frameworks (Dwivedi & Das, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

8-butan-2-ylsulfanyl-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-4-10(2)25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)9-11-5-7-12(18)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJUDZZLUIULRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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